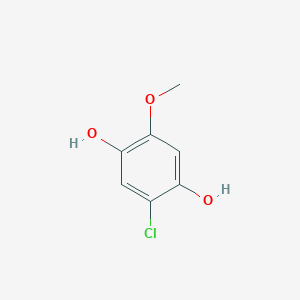

2-Chloro-5-methoxybenzene-1,4-diol

Description

2-Chloro-5-methoxybenzene-1,4-diol is a substituted diol derivative containing both chlorine and methoxy functional groups on a benzene ring. Its molecular formula is C₇H₇ClO₃, with a molecular weight of 174.58 g/mol. The compound features hydroxyl groups at the 1 and 4 positions, a chlorine substituent at position 2, and a methoxy group at position 3.

Properties

CAS No. |

67289-06-9 |

|---|---|

Molecular Formula |

C7H7ClO3 |

Molecular Weight |

174.58 g/mol |

IUPAC Name |

2-chloro-5-methoxybenzene-1,4-diol |

InChI |

InChI=1S/C7H7ClO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |

InChI Key |

HZZNREBBIMHWQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxybenzene-1,4-diol using chlorine or a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods

Industrial production of 2-Chloro-5-methoxybenzene-1,4-diol may involve multi-step processes starting from readily available raw materials. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dechlorinated or demethoxylated products.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Chloro-5-methoxybenzene-1,4-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Despite the absence of explicit data on 2-Chloro-5-methoxybenzene-1,4-diol in the provided evidence, comparisons can be inferred from structurally analogous compounds in the literature. Below is an analysis based on functional groups and substitution patterns:

2-Hydroxy-5-methyl benzaldehyde

- Structure : Benzaldehyde derivative with hydroxyl (-OH) at position 2 and methyl (-CH₃) at position 4.

- Properties : Exhibits antifungal activity and is isolated from Cyathea gigantea (16.26% abundance) .

- Comparison : Unlike 2-Chloro-5-methoxybenzene-1,4-diol, this compound lacks chlorine and methoxy groups, reducing its steric hindrance and altering its reactivity.

2-Methylbutane-1,4-diol, 3-(1-ethoxyethoxy)-

- Structure : Aliphatic diol with ethoxy-ether and methyl branching.

- Properties : Found in Cyathea nilgirensis (24.48%) and C. gigantea (42.37%) .

- Comparison : While both compounds are diols, the aliphatic chain in this molecule reduces aromatic interactions and increases hydrophobicity compared to the aromatic 2-Chloro-5-methoxybenzene-1,4-diol.

Butane-1,4-diol Derivatives

- Example : Hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical CO₂ yields a linear diol used in polymer synthesis .

- Comparison : These aliphatic diols lack aromaticity and halogen substituents, making them less reactive in electrophilic aromatic substitution but more versatile in industrial applications (e.g., plastics, solvents).

Data Table: Key Properties of Analogous Compounds

Research Findings and Limitations

- Synthetic Challenges : Chlorinated aromatic diols like 2-Chloro-5-methoxybenzene-1,4-diol may face regioselectivity issues during synthesis due to competing substituent effects (e.g., methoxy’s directing influence vs. chlorine’s electron-withdrawing nature).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.